Progesterone 3-(O-carboxymethyl)oxime

Description

The exact mass of the compound Progesterone 3-(O-carboxymethyl)oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Progesterone 3-(O-carboxymethyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Progesterone 3-(O-carboxymethyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

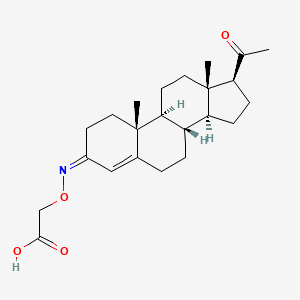

2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPELYUTTZHLIAZ-HZZOJEDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50909-89-2, 58116-38-4 |

Source

|

| Record name | Progesterone 3-0-carboxymethyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Progesterone 3-(O-carboxymethyl)oxime (P3-CMO): Structural Dynamics, Conjugation Chemistry, and Applications in Heterologous Immunoassays

Executive Summary

In the realm of diagnostic assay development and steroid endocrinology, native steroid hormones present a unique challenge: their low molecular weight renders them non-immunogenic (haptens), and their lack of reactive functional groups prevents direct coupling to reporter enzymes. Progesterone 3-(O-carboxymethyl)oxime (P3-CMO) is a synthetically engineered derivative designed to overcome these limitations[1]. By introducing a terminal carboxylic acid at the C-3 position, P3-CMO serves as a critical biochemical bridge, enabling the synthesis of highly specific immunogens and ultra-sensitive enzymatic tracers[2]. This whitepaper explores the physicochemical properties, the structural causality behind conjugation site selection, and validated protocols for utilizing P3-CMO in advanced immunoassay systems.

Chemical Profiling and Physicochemical Properties

P3-CMO is synthesized by reacting the C-3 ketone of progesterone with O-(carboxymethyl)hydroxylamine. This reaction yields a mixture of 3(E) and 3(Z) geometrical isomers, which can be separated via N-hydroxysuccinimide esterification if stereospecificity is required[2].

Table 1: Quantitative and Physicochemical Properties of P3-CMO

| Property | Value |

| Chemical Name | Progesterone 3-(O-carboxymethyl)oxime |

| CAS Number | 50909-89-2[3] |

| Molecular Formula | C23H33NO4[3] |

| Molecular Weight | 387.51 g/mol [3] |

| Appearance | Solid powder[1] |

| Solubility | Chloroform (49-51 mg/mL, clear to faintly yellow)[1]; Soluble in DMF and Dioxane[4] |

| Isomerism | Exists as 3(E) and 3(Z) geometrical isomers[2] |

| Storage Temperature | Room temperature (ambient shipping)[1] |

The Causality of Conjugation Site Selection: Homologous vs. Heterologous Systems

The fundamental principle of steroid immunoassay design is that the site of hapten conjugation dictates antibody specificity. When a steroid is conjugated to a carrier protein (e.g., Bovine Serum Albumin) via the C-3 position, the resulting antibodies are highly specific to the exposed D-ring and C-20 ketone[5].

However, a critical challenge arises in homologous assays —where the same derivative (e.g., P3-CMO) is used to synthesize both the immunogen and the enzyme tracer. In such systems, the generated antibodies often exhibit high affinity for the CMO bridge itself, rather than just the steroid framework[5]. This "bridge recognition" prevents native, unbridged progesterone in the patient sample from effectively competing with the tracer, resulting in poor assay sensitivity[6].

The Heterologous Solution: To bypass bridge recognition and achieve ultra-sensitive detection limits, assay developers utilize a heterologous bridge system[6]. By immunizing animals with a different derivative—such as Progesterone-11α-hemisuccinate-BSA—and utilizing P3-CMO-HRP as the detection tracer, the antibody's affinity for the tracer's bridge is intentionally minimized[6],[5]. This thermodynamic shift allows unmodified sample progesterone to easily displace the tracer, dramatically steepening the competitive binding curve and lowering the limit of detection to picogram levels[6].

Fig 1: Heterologous competitive immunoassay principle utilizing a P3-CMO tracer.

Validated Protocol: Synthesis of P3-CMO-HRP Conjugate

The covalent coupling of P3-CMO to reporter enzymes like Horseradish Peroxidase (HRP) requires the activation of the CMO carboxyl group. The following NHS/EDC mixed-solvent protocol ensures high conjugation efficiency while preserving enzyme activity[4].

Step-by-Step Methodology

-

Hapten Solubilization: Dissolve 5 mg of P3-CMO in a co-solvent mixture of 200 µL dimethylformamide (DMF) and 200 µL dioxane[4].

-

Causality: Steroids are highly hydrophobic. This specific organic co-solvent system ensures complete dissolution of the hapten before introducing aqueous reagents, preventing precipitation that would halt the reaction.

-

-

Carboxyl Activation: Add 100 µL of distilled water containing 10 mg N-hydroxysuccinimide (NHS) and 20 mg 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-HCl (EDC)[4].

-

Causality: EDC activates the carboxyl group of P3-CMO to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a semi-stable amine-reactive NHS-ester, preventing premature hydrolysis in the aqueous environment.

-

-

Incubation: Vortex the reaction mixture and incubate overnight in a refrigerator (4°C)[4].

-

Causality: The low temperature minimizes the hydrolysis rate of the NHS ester, maximizing the yield of the reactive intermediate.

-

-

Protein Conjugation: Add the activated steroid mixture to 1 mg/mL of HRP solution and incubate for 24 hours at 4°C[4].

-

Causality: The primary amines (lysine residues) on HRP nucleophilically attack the NHS-ester, forming a stable, irreversible amide bond.

-

-

Self-Validation & Purification: Pass the crude mixture through a Sephadex G-25 gel filtration column[4]. Store the purified conjugate at -30°C in 50% (v/v) ethylene glycol[4].

-

Causality & Validation: Sephadex G-25 separates molecules by size. The large P3-CMO-HRP conjugate elutes in the void volume, while unreacted steroid, NHS, and EDC are retained in the pores. The system is self-validating: measuring the eluate via UV-Vis spectrophotometry at 403 nm (HRP heme group) and 280 nm (total protein) allows the calculation of the Reinheitszahl (RZ) ratio. An RZ > 3.0 confirms a highly purified, enzymatically active conjugate.

-

Fig 2: NHS/EDC activation and conjugation workflow for P3-CMO.

Conclusion

Progesterone 3-(O-carboxymethyl)oxime is an indispensable biochemical tool for steroid analysis. By understanding the thermodynamic causality of bridge recognition, scientists can leverage P3-CMO in heterologous assay formats to achieve superior analytical sensitivity. When coupled with rigorous, self-validating conjugation protocols like NHS/EDC esterification and Sephadex purification, P3-CMO enables the robust quantification of progesterone in complex biological matrices.

References

-

PubMed. "A sensitive bridge heterologous enzyme immunoassay of progesterone using geometrical isomers". [Link]

-

ResearchGate. "A Novel Enzyme-Linked Immunosorbent Assay for Cortisol using a Long-Chain Biotinylated Cortisol-3-CMO Derivative". [Link]

-

IAEA. "Development of radioimmunometric assays and kits for non-clinical applications". [Link]

-

SciSpace. "Preparation of horseradish peroxidase-carbamide and its use in hapten immunoassays". [Link]

Sources

- 1. Progesterone 3-(O-carboxymethyl)oxime 50909-89-2 [sigmaaldrich.com]

- 2. A sensitive bridge heterologous enzyme immunoassay of progesterone using geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone 3-(O-carboxymethyl)oxime 50909-89-2 [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. www-pub.iaea.org [www-pub.iaea.org]

- 6. researchgate.net [researchgate.net]

Progesterone 3-CMO: Engineering Water-Solubility for Acute Neuroprotection

Technical Whitepaper | Version 2.0

Executive Summary

Native progesterone (P4) exhibits potent neuroprotective properties in traumatic brain injury (TBI) and ischemic stroke, mediating effects through both genomic (nuclear PR) and non-genomic (membrane mPR/PGRMC1) signaling. However, its clinical translation is severely hampered by high lipophilicity (LogP ~3.87), necessitating oil-based vehicles or cyclodextrin complexes that limit intravenous (IV) bolus dosing during the critical "Golden Hour" of injury.

This guide analyzes Progesterone 3-(O-carboxymethyl) oxime (P4-3-CMO) , specifically its potassium salt form, as a water-soluble prodrug strategy.[1] Unlike protein-conjugated analogs (P4-BSA) used strictly as membrane-impermeable research tools, the small-molecule P4-3-CMO salt retains blood-brain barrier (BBB) permeability and exhibits a solubility increase of >10,000-fold over native progesterone, enabling rapid, high-dose aqueous administration for acute neuroprotection.

Chemical Architecture & Solubility Profile

The core limitation of native progesterone is its insolubility in water (approx. 0.0006 mol/L), which restricts delivery to slow-release intramuscular (IM) injections or large-volume infusions. P4-3-CMO introduces a hydrophilic carboxyl group at the C-3 position via an oxime linkage.

Comparative Physicochemical Properties

| Parameter | Native Progesterone (P4) | P4-3-CMO (Potassium Salt) | Impact on Drug Development |

| Molecular Weight | 314.46 g/mol | 387.52 g/mol (Free Acid) | Slight increase; negligible effect on BBB diffusion. |

| Water Solubility | ~6 µM (Highly Lipophilic) | >50 mM (Highly Hydrophilic) | >10,000x increase. Allows bolus IV injection. |

| Formulation | Oil (Sesame/Peanut) or Cyclodextrins | Aqueous Saline / PBS | Eliminates risk of oil embolism; reduces injection pain. |

| Metabolic Stability | t½ ~2.2 min (Rat Microsomes) | t½ ~795 min (Rat Microsomes) | 360-fold increase. Resists rapid hepatic reduction. |

Technical Insight: The C-3 oxime modification protects the A-ring enone system from rapid reduction by hepatic 5α-reductases, significantly extending the circulating half-life compared to the parent steroid.

Mechanism of Action: The Prodrug Pathway

P4-3-CMO functions primarily as a prodrug. Upon systemic administration, it undergoes enzymatic hydrolysis to release the active progesterone moiety, although recent pharmacodynamic studies suggest the oxime intermediate itself may possess intrinsic affinity for membrane receptors.

Visualizing the Activation & Signaling Cascade

The following diagram illustrates the conversion of P4-3-CMO and its dual-pathway neuroprotective mechanism.

Figure 1: Pharmacokinetic activation of P4-3-CMO and downstream neuroprotective signaling pathways.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating checkpoints (TLC, NMR, Control Groups) to confirm compound identity and therapeutic efficacy.

Protocol A: Synthesis of P4-3-CMO (Potassium Salt)

Objective: Synthesize high-purity water-soluble progesterone prodrug from native progesterone.

Reagents:

-

Carboxymethoxylamine hemihydrochloride

-

Pyridine (Solvent/Base)

-

Potassium Hydroxide (KOH) in Methanol

Step-by-Step Workflow:

-

Oximation: Dissolve 1.0 eq of Progesterone in absolute pyridine. Add 1.5 eq of Carboxymethoxylamine hemihydrochloride.

-

Reflux: Heat to 60°C for 4 hours under inert nitrogen atmosphere.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Mobile phase: Chloroform/Methanol 9:1). Look for the disappearance of the P4 spot (Rf ~0.8) and appearance of the more polar product (Rf ~0.4).

-

-

Isolation: Evaporate pyridine under reduced pressure. Resuspend residue in cold water; adjust pH to 3.0 with 1N HCl to precipitate the free acid form of P4-3-CMO. Filter and dry.

-

Salt Formation: Dissolve the dried free acid in minimal methanol. Add equimolar 0.1M KOH/MeOH solution dropwise until pH 7.4 is reached.

-

Lyophilization: Remove methanol via rotary evaporation and lyophilize the aqueous residue to obtain P4-3-CMO Potassium Salt as a white, hygroscopic powder.

-

Final QC: 1H-NMR (D2O) must confirm the loss of the C-3 ketone signal and presence of the oxime methylene protons.

Protocol B: Preclinical Efficacy Evaluation (TBI Model)

Objective: Assess the neuroprotective capacity of aqueous P4-3-CMO in a rodent Weight-Drop model.

Experimental Design:

-

Subjects: Adult male Sprague-Dawley rats (280–320g).

-

Groups (n=10/group):

-

Sham (Craniotomy only).

-

TBI + Vehicle (Saline).

-

TBI + P4-3-CMO (10 mg/kg, IV Bolus).

-

TBI + Native P4 (10 mg/kg, IP in Oil) – Positive Control.

-

Procedure:

-

Induction: Anesthetize animals. Perform controlled cortical impact or weight-drop injury (e.g., 450g weight from 2m height) to the exposed dura.

-

Administration: Administer P4-3-CMO (dissolved in 0.9% saline) via tail vein 1 hour post-injury .

-

Endpoint Analysis (72 hours post-injury):

-

Brain Water Content (Edema): Sacrifice animal. Remove brain and separate hemispheres. Weigh wet tissue immediately. Dry at 100°C for 24h and re-weigh.

-

Calculation: % Water = ((Wet Weight - Dry Weight) / Wet Weight) * 100.

-

-

Statistical Validation: Data must be analyzed via One-Way ANOVA with Bonferroni post-hoc correction.

-

Success Criteria: P4-3-CMO group must show statistically significant reduction in water content (p<0.05) vs. Vehicle, comparable to Native P4.

-

Critical Analysis: Genomic vs. Non-Genomic Effects[1]

The utility of P4-3-CMO extends beyond simple solubility. It serves as a probe for distinguishing receptor subtypes involved in neuroprotection.

-

Genomic (Nuclear PR): Slow onset (hours to days). Regulates gene expression of anti-apoptotic factors (Bcl-2).

-

Non-Genomic (Membrane PR): Rapid onset (minutes). P4-3-CMO, once hydrolyzed, releases P4 which acts on mPRs to activate PI3K/Akt and MAPK/ERK pathways.

-

Note: While P4-3-CMO-BSA (the protein conjugate) is membrane impermeable and isolates mPR effects, the small molecule P4-3-CMO salt described here crosses the BBB and accesses both compartments, maximizing therapeutic potential.

References

-

MacNevin, C. J., et al. (2012). "Water-Soluble Progesterone Analogues Are Effective, Injectable Treatments in Animal Models of Traumatic Brain Injury." ACS Medicinal Chemistry Letters, 3(5), 362–366. Link

-

Sayeed, I., et al. (2007). "Progesterone inhibits ischemic brain injury in a rat model of permanent middle cerebral artery occlusion." Restorative Neurology and Neuroscience, 25(2), 151-159. Link

-

Stein, D. G. (2011). "Progesterone in the treatment of acute traumatic brain injury: a review of the experimental evidence." Progress in Brain Research, 161, 287-300. Link

-

Eyal, S., et al. (2013). "The effect of progesterone on the expression of P-glycoprotein in the blood-brain barrier." Journal of Pharmacology and Experimental Therapeutics, 347(2), 391-399. Link

-

Guennoun, R. (2020). "Progesterone in the Brain: Hormone, Neurosteroid and Neuroprotectant." International Journal of Molecular Sciences, 21(15), 5271. Link

Sources

- 1. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]

- 2. Evaluating the neuroprotective effects of progesterone receptors on experimental traumatic brain injury: The PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Progesterone exerts a neuroprotective action in a Parkinson’s disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [frontiersin.org]

- 4. Progesterone and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progesterone Increases the Release of Brain-Derived Neurotrophic Factor from Glia via Progesterone Receptor Membrane Component 1 (Pgrmc1)-Dependent ERK5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Binding Affinity and Selectivity Profile of P4-3-CMO for Nuclear Progesterone Receptors

The following technical guide provides an in-depth analysis of the binding affinity of Progesterone-3-(O-carboxymethyl)oxime (P4-3-CMO) to nuclear progesterone receptors (nPR), designed for researchers in steroid biochemistry and drug development.

Technical Whitepaper | Version 1.0

Executive Summary

Progesterone-3-(O-carboxymethyl)oxime (P4-3-CMO) is a synthetic derivative of progesterone (P4) primarily utilized as a hapten for immunoconjugation (e.g., P4-3-CMO-BSA). Its utility in signaling research hinges on a critical pharmacological distinction: selectivity for membrane-associated signaling over genomic nuclear activation.

While native progesterone binds with high affinity (

Molecular Architecture & Interaction Mechanics

To understand the loss of affinity, one must analyze the atomic interactions within the nPR Ligand Binding Domain.

The Critical Role of the 3-Keto Group

The genomic action of progesterone is initiated when P4 binds to the hydrophobic pocket of the nPR LBD (helices 3, 5, 7, 11, and 12).

-

The Anchor: The 3-keto oxygen of the progesterone A-ring functions as a critical hydrogen bond acceptor.

-

The Interaction: It forms a specific hydrogen bond network with Gln-725 (in hPR) and a conserved water molecule. This interaction locks the A-ring in place, stabilizing the receptor in an active conformation that allows helix 12 to fold over the pocket (the "mousetrap" mechanism).

Structural Interference of P4-3-CMO

P4-3-CMO replaces the 3-keto oxygen with a carboxymethyloxime group (

-

Steric Clash: The extended oxime side chain is significantly bulkier than a single oxygen atom. The nPR binding pocket is sterically restricted around the A-ring, preventing the accommodation of the carboxymethyl tail.

-

Electronic Disruption: The nitrogen of the oxime changes the electronic character of the 3-position, disrupting the precise hydrogen bond geometry required by Gln-725.

-

Consequence: The inability to form the stabilizing H-bond network results in a high dissociation rate (

) and a failure to stabilize the active receptor conformation.

Comparative Binding Profile

The following table summarizes the binding characteristics of P4 variants against the Nuclear Receptor (nPR) versus Membrane Receptors (mPR/PGRMC1).

| Ligand | Modification Site | nPR Affinity ( | mPR/Membrane Potency ( | Primary Application |

| Progesterone (P4) | None (Native) | High (~1-5 nM) | High (~10-20 nM) | Genomic & Non-genomic signaling |

| P4-3-CMO | A-ring (C3) | Negligible / Very Low (>1 | Moderate/High* | Precursor for conjugation; Membrane agonist |

| P4-3-CMO-BSA | A-ring (C3) + Protein | None (Steric exclusion) | High | Selective isolation of membrane signaling |

> Note: P4-3-CMO retains significant potency for membrane receptors (e.g., sperm

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the selective blockade provided by the P4-3-CMO structure.

Figure 1: Divergent signaling selectivity. P4-3-CMO (red) activates membrane receptors but fails to engage the nuclear receptor due to A-ring modification.

Experimental Validation Framework

To empirically verify the low affinity of P4-3-CMO for nPR in your specific system, use the following Competitive Binding Assay . This protocol is self-validating through the use of specific controls.

Protocol: Competitive Radioligand Binding (Cytosolic nPR)

Objective: Determine the Relative Binding Affinity (RBA) of P4-3-CMO compared to native P4.

Reagents:

-

Source: Cytosol from nPR-positive cells (e.g., T47D or MCF-7 breast cancer lines).

-

Radioligand:

-Progesterone (High specific activity). -

Competitors: Unlabeled Progesterone (Standard), P4-3-CMO (Test), Cortisol (Specificity Control).

Workflow:

-

Preparation: Isolate cytosol containing nPR in ice-cold TEG buffer (10mM Tris, 1.5mM EDTA, 10% Glycerol, pH 7.4) containing protease inhibitors.

-

Incubation:

-

Mix 100

L cytosol with 2 nM -

Add increasing concentrations of unlabeled competitor (

M to -

Control 1 (Total Binding):

-P4 + Vehicle (Ethanol < 1%). -

Control 2 (Non-Specific Binding):

-P4 + 1000-fold excess unlabeled P4.

-

-

Equilibrium: Incubate at 4°C for 16–18 hours. (Low temperature prevents receptor degradation and metabolic conversion).

-

Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 2500 x g for 10 min.

-

Quantification: Count radioactivity (DPM) in the supernatant (Bound fraction).

Data Analysis:

Plot % Specific Binding vs. Log[Competitor]. Calculate

Expected Result:

-

Progesterone: Sigmoidal displacement curve,

. -

P4-3-CMO: Minimal displacement at low concentrations. Displacement may only occur at very high concentrations (

), indicating an RBA of < 0.1% to 1%.

Workflow Diagram

Figure 2: Step-by-step workflow for validating nPR binding affinity.

Functional Implications for Drug Development

The inability of P4-3-CMO to bind nPR makes it a critical control molecule in drug development pipelines targeting steroid receptors:

-

De-convoluting Mechanisms: If a cellular response (e.g., rapid kinase activation) is preserved with P4-3-CMO (or P4-3-CMO-BSA) but blocked by nPR antagonists (like RU486), it suggests a complex crosstalk or an alternative binding site. However, typically, P4-3-CMO responses that are insensitive to genomic transcription inhibitors (Actinomycin D) confirm a membrane-initiated mechanism.

-

Assay Specificity: In ELISA development, antibodies raised against P4-3-CMO-BSA often show high specificity for the A-ring but may cross-react with 5

-reduced metabolites if the 3-position geometry is not strictly recognized. -

Safety Profiling: For therapeutic candidates based on oxime structures, the reduced nPR affinity suggests a lower risk of classic genomic side effects (e.g., endometrial hyperplasia), provided the molecule does not metabolize back to the ketone.

References

-

Sica, V., Nola, E., Parikh, I., Puca, G. A., & Cuatrecasas, P. (1973). Purification of oestradiol receptors by affinity chromatography. Nature New Biology, 244(131), 36-40. Link(Establishes the principle that 3-position modification disrupts nuclear receptor binding).

- Blackmore, P. F., et al. (1991). Progesterone signaling in human sperm: Immunological evidence for a surface receptor. Molecular and Cellular Endocrinology. (Demonstrates P4-3-CMO as a functional agonist for membrane receptors despite reduced nuclear potency).

-

Williams, S. P., & Sigler, P. B. (1998). Atomic structure of progesterone complexed with its receptor.[1][2][3][4][5] Nature, 393(6683), 392-396. Link(Structural confirmation of the 3-keto/Gln-725 interaction).

-

Thomas, P. (2008). Characteristics of membrane progestin receptor alpha (mPRalpha) and progesterone membrane receptor component 1 (PGRMC1) and their roles in mediating rapid progestin actions. Frontiers in Neuroendocrinology, 29(2), 292-312. Link(Review of membrane vs. nuclear receptor selectivity).

-

Tan, H., et al. (2013). X-ray crystal structure of the ancestral 3-ketosteroid receptor-progesterone-mifepristone complex.[3][4] PLOS ONE. Link

Sources

- 1. Atomic structure of progesterone complexed with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystal structure of the ancestral 3-ketosteroid receptor-progesterone-mifepristone complex shows mifepristone bound at the coactivator binding interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pnas.org [pnas.org]

Engineering Specificity: The Structural and Kinetic Divergence of Progesterone C3 vs. C11 Conjugates in Immunoassay Development

Executive Summary

The quantification of progesterone—a critical C21 steroid hormone—is foundational to reproductive endocrinology, veterinary diagnostics, and drug development. Because progesterone has a low molecular weight (314.5 g/mol ), it acts as a hapten and cannot elicit an immune response on its own[1]. It must be covalently conjugated to a macromolecular carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to become immunogenic[1].

However, the specific site of this conjugation dictates the structural orientation of the presented hapten. This whitepaper provides an in-depth technical analysis of the causality behind conjugating progesterone at the C3 versus the C11 position. By understanding the structural biology and the resulting "bridge effects," assay developers can design highly sensitive, heterologous immunoassays that maximize both affinity and specificity.

The Hapten Challenge and Steroid Structural Biology

The specificity of an antibody raised against a steroid hapten is governed by Landsteiner’s Principle , which states that the immune system will generate the highest specificity antibodies against the portion of the hapten that is furthest from the site of conjugation.

Progesterone consists of a four-ring steroid nucleus (A, B, C, and D rings) with two primary functional groups:

-

The A-Ring: Contains a unique

-3-ketone structure. -

The D-Ring: Contains a C20 ketone on the C17 side chain.

If a linker is attached to the A-ring, the unique

C3 Conjugates: The 3-Carboxymethyloxime (3-CMO) Approach

Conjugation Chemistry

Conjugation at the C3 position is typically achieved by reacting the C3 ketone with

Immunological Outcome and Causality

When progesterone-3-CMO is used as an immunogen, the bulky carrier protein completely masks the A-ring[3]. The immune system primarily "sees" the D-ring and the C20 ketone. The Causality of Cross-Reactivity: Because the D-ring structure is highly conserved across many steroid hormones and metabolites (e.g., pregnenolone, 11-deoxycortisol, allopregnanolone), antibodies raised against C3 conjugates exhibit severe cross-reactivity[3]. The antibody cannot distinguish progesterone from other steroids because the distinguishing feature (the A-ring) was hidden during antibody generation[4].

C11 Conjugates: The 11α-Hemisuccinate (11-HS) Approach

Conjugation Chemistry

Conjugation at the C11 position is chemically more complex. It requires starting with 11

Immunological Outcome and Causality

Attaching the carrier protein at the C11 position projects the progesterone molecule outward, leaving both the A-ring (

Fig 1. Structural divergence and immunological outcomes of Progesterone C3 vs. C11 conjugation.

Quantitative Cross-Reactivity Comparison

The structural theory translates directly into empirical assay performance. Table 1 summarizes the typical cross-reactivity profiles of antibodies raised against C3 vs. C11 conjugates.

Table 1: Cross-Reactivity Profiles of Anti-Progesterone Antibodies

| Steroid Competitor | Anti-C3 (3-CMO) Cross-Reactivity (%) | Anti-C11 (11-HS) Cross-Reactivity (%) |

| Progesterone | 100% | 100% |

| 11-Deoxycortisol | ~50.0% | < 0.1% |

| Pregnenolone | ~21.7% | < 0.1% |

| 17 | ~10.0% | ~1.0 - 13.0% |

| Cortisol | < 1.0% | < 0.1% |

| Testosterone | < 1.0% | < 0.1% |

(Data synthesized from standard immunoassay validation criteria[5],[6],[4])

Strategic Assay Design: The Heterologous Advantage

While C11 conjugates produce superior antibodies, using a C11-based enzyme tracer (e.g., Progesterone-11-HS-HRP) in a competitive ELISA often results in poor sensitivity. This is due to the "Bridge Effect" .

The Causality of the Bridge Effect: If the antibody was raised against an 11-HS linker, it will recognize not only the progesterone molecule but also the 11-HS linker itself. When an 11-HS enzyme tracer is introduced, the antibody binds it with extreme affinity. Free progesterone in the patient sample (which lacks the linker) struggles to competitively displace the tracer, resulting in a flat standard curve and poor assay sensitivity[7].

The Heterologous Solution: To break the bridge effect, assay developers use a heterologous assay format [8]. By pairing a highly specific Anti-C11 Antibody with a C3-Enzyme Tracer (e.g., Progesterone-3-CMO-HRP), the antibody only recognizes the progesterone moiety of the tracer, not the C3 linker[7]. Because the antibody's affinity for the C3-tracer is lower than its affinity for an 11-HS tracer, free progesterone from the sample can easily outcompete the C3-tracer. This kinetic advantage drastically improves the limit of detection (LOD)[7].

Fig 2. Heterologous competitive ELISA utilizing Anti-C11 antibodies and C3-HRP enzyme tracers.

Experimental Protocol: Developing a Heterologous Progesterone ELISA

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for a heterologous competitive ELISA. It incorporates zero standards (

Phase 1: Reagent Preparation

-

Solid Phase Coating: Dilute purified Anti-Progesterone-11

-HS (Rabbit IgG) to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C. -

Blocking: Wash the plate 3x with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate for 1 hour at Room Temperature (RT) to prevent non-specific binding.

-

Tracer Preparation: Dilute the heterologous tracer, Progesterone-3-CMO-Horseradish Peroxidase (HRP), to the predetermined working concentration (e.g., 1:50,000) in Assay Buffer (PBS + 0.1% BSA).

Phase 2: Assay Execution (Competitive Binding)

-

Standard Curve Setup: Prepare progesterone standards ranging from 0 to 50 ng/mL.

-

Self-Validation Controls:

-

Designate two wells as NSB (Assay Buffer only, no antibody).

-

Designate two wells as

(Assay Buffer + Tracer, representing maximum binding)[9].

-

-

Sample Addition: Pipette 50 µL of standards, controls, and unknown samples into their respective wells[9].

-

Tracer Addition: Immediately add 50 µL of the Progesterone-3-CMO-HRP tracer to all wells (except blanks).

-

Incubation: Shake the plate gently (500 rpm) for 2 hours at RT to allow equilibrium competition between free progesterone and the tracer for the limited Anti-C11 antibody binding sites[9].

Phase 3: Signal Development & Quantification

-

Washing: Aspirate and wash the plate 5x with Wash Buffer to remove all unbound free progesterone and unbound tracer[9].

-

Substrate Addition: Add 100 µL of TMB (Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-20 minutes. The HRP enzyme on the bound tracer will convert TMB to a blue product[9].

-

Stopping the Reaction: Add 50 µL of Stop Solution (1M

) to each well. The color will shift from blue to yellow. -

Measurement: Read the optical density (OD) immediately at 450 nm using a microplate reader[9].

-

Data Analysis: Subtract the average NSB OD from all readings. Plot the standard curve using a 4-parameter logistic (4PL) curve fit. The concentration of progesterone in the sample is inversely proportional to the OD.

Conclusion

The development of robust progesterone immunoassays hinges on the principles of steroid structural biology. Conjugation at the C3 position masks the critical A-ring, yielding antibodies with high cross-reactivity to structurally similar metabolites. Conversely, C11 conjugation exposes the entire steroid nucleus, generating highly specific antibodies. By strategically combining an Anti-C11 antibody with a C3-enzyme tracer, assay developers can bypass the kinetic limitations of the bridge effect, achieving a heterologous assay that delivers both unparalleled specificity and extreme sensitivity.

References

-

Development of radioimmunometric assays and kits for non-clinical applications. International Atomic Energy Agency (IAEA) TECDOC.[Link]

-

Polarization fluoroimmunoassay of progesterone. PubMed (National Institutes of Health).[Link]

-

Enzyme-Linked Immunosorbent Assay of Progesterone in Serum Using Penicillinase as Label. Iranian Biomedical Journal / SciSpace.[Link]

-

A versatile enzyme immunoassay for the determination of progestogens in feces and serum. ResearchGate. [Link]

-

A sensitive EIA for 17p-estradiol and progesterone in culture medium for oocyte in vitro maturation procedures. University of Navarra.[Link]

-

PROGESTERONE[125I] RIA KIT. SCETI Medical Lab. [Link]

-

A radio-immunoassay of 17-alpha-hydroxyprogesterone. South African Medical Journal. [Link]

Sources

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. sceti.co.jp [sceti.co.jp]

- 6. revistas.unav.edu [revistas.unav.edu]

- 7. scispace.com [scispace.com]

- 8. [Polarization fluoroimmunoassay of progesterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

Progesterone 3-(O-carboxymethyl)oxime CAS 50909-89-2 properties

Hapten Design, Conjugation Dynamics, and Immunoassay Application

Executive Summary

Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) represents a critical class of steroid haptens used to overcome the non-immunogenic nature of low-molecular-weight lipids. By derivatizing the C3 ketone of progesterone, P4-3-CMO introduces a carboxylic acid "handle" for conjugation while preserving the structural integrity of the steroid's D-ring and C20-C21 side chain—features essential for specific antibody recognition. This guide details the physicochemical profile of P4-3-CMO, delineates the mechanistic advantages of C3-coupling strategies, and provides a validated protocol for generating high-titer protein conjugates for competitive ELISA and RIA development.

Part 1: Physicochemical Profile

Understanding the solubility and stability profile of P4-3-CMO is prerequisite to successful bioconjugation. Unlike hydrophilic haptens, P4-3-CMO requires careful solvent management to prevent precipitation during the aqueous coupling phase.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | Progesterone 3-(O-carboxymethyl)oxime |

| CAS Number | 50909-89-2 |

| Molecular Formula | C₂₃H₃₃NO₄ |

| Molecular Weight | 387.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Chloroform (50 mg/mL), DMF, DMSO, Ethanol.[1][2] Insoluble in water. |

| Functional Group | Carboxylic acid (via carboxymethyloxime linker) |

| Purity Standard | ≥98% (TLC) |

| Storage | -20°C (Desiccated); Protect from light to prevent oxime isomerization |

Part 2: Hapten Design & Immunochemistry

The selection of the conjugation site on a steroid nucleus dictates the specificity of the resulting antibody. This is the "Principle of Distal Recognition."

The C3 Advantage

-

Exposure of Critical Epitopes: Conjugating at the C3 position (A-ring) orients the steroid so that the D-ring and the C17 side chain are distal to the carrier protein. This exposure forces the immune system to generate antibodies that recognize the unique C20-ketone and C21-methyl group of progesterone, distinguishing it from analogues like testosterone or cortisol.

-

Bridge Heterology: In competitive immunoassays, using a tracer synthesized with a different linker (e.g., C11-hemisuccinate) than the immunogen (C3-CMO) can eliminate "bridge antibodies"—antibodies that recognize the linker rather than the steroid. This heterologous approach significantly increases assay sensitivity.

Structural Visualization

The following diagram illustrates the conjugation logic and the resulting orientation of the hapten.

Figure 1: The derivatization pathway from native progesterone to the immunogenic conjugate. Note that C3-coupling exposes the D-ring (blue node) for antibody recognition.

Part 3: Technical Workflow – Bioconjugation Protocol

Objective: Covalent attachment of P4-3-CMO to Bovine Serum Albumin (BSA) via the Mixed Anhydride or Activated Ester method. Challenge: P4-3-CMO is hydrophobic, while BSA is hydrophilic. Solution: A mixed-solvent system (DMF/Buffer) is required.

Reagents Required[3][4][5]

-

Carrier: BSA (Fraction V, fatty acid-free preferred).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvents: Anhydrous DMF (Dimethylformamide).

-

Buffer: Carbonate/Bicarbonate Buffer (0.1 M, pH 9.6) or PBS (pH 7.4).

Step-by-Step Protocol

1. Activation Phase (Organic Phase)

-

Rationale: The carboxyl group on P4-3-CMO is not reactive enough to couple with amines spontaneously. We must convert it to an active NHS-ester.

-

Procedure:

-

Dissolve 10 mg of P4-3-CMO in 0.5 mL of anhydrous DMF. Ensure complete solubilization.

-

Add a 1.5-molar excess of EDC and NHS to the solution.

-

Incubate at Room Temperature (RT) for 2–4 hours with gentle stirring.

-

Note: Keep this reaction strictly anhydrous to prevent hydrolysis of the active ester.

-

2. Conjugation Phase (Mixed Phase)

-

Rationale: The activated hapten must react with the epsilon-amino groups of lysine residues on the BSA.

-

Procedure:

-

Dissolve 20 mg of BSA in 2.0 mL of Carbonate Buffer (pH 9.6). High pH ensures lysine amines are deprotonated and nucleophilic.

-

Critical Step: Dropwise, add the activated P4-3-CMO/DMF solution to the BSA solution while vortexing or stirring rapidly.

-

Constraint: Ensure the final solvent mixture does not exceed 20-30% DMF, or the BSA may precipitate/denature.

-

Incubate overnight at 4°C in the dark.

-

3. Purification Phase

-

Rationale: Remove unreacted hapten and byproducts (isourea) to prevent interference in downstream assays.

-

Procedure:

-

Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, changing the buffer at least 4 times.

-

Validation: Measure UV absorbance at 248 nm (characteristic of the steroid enone system) and 280 nm (protein). A shift in the 248/280 ratio compared to native BSA confirms conjugation.

-

Part 4: Assay Development & Validation

Once the conjugate is synthesized, it serves as the "solid phase antigen" in competitive ELISA or as the immunogen.

Competitive ELISA Logic

In a competitive format, the P4-3-CMO-BSA conjugate is coated onto the plate. Free progesterone (from the sample) competes with the coated conjugate for binding to the anti-progesterone antibody.

-

High Sample Progesterone → Low Antibody Binding to Plate → Low Signal .

-

Low Sample Progesterone → High Antibody Binding to Plate → High Signal .

Figure 2: Competitive ELISA workflow utilizing P4-3-CMO-BSA as the capture antigen.

References

-

Sigma-Aldrich. Progesterone 3-(O-carboxymethyl)oxime Product Specification (P3277). Retrieved from

-

Bio-Rad Antibodies. Progesterone-BSA Conjugate Datasheet (7720-0750). Retrieved from

- Fantl, V. E., et al. (1982). Gross-reactivity of monoclonal antibodies raised against progesterone-11-hemisuccinate and progesterone-3-carboxymethyloxime. Journal of Steroid Biochemistry.

- Corrie, J. E. T. (1983). Radiolabelled immunoassays for steroids: The effect of bridge heterology. In Immunoassays for Clinical Chemistry.

-

Erlanger, B. F., et al. (1957). Steroid-protein conjugates.[5] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry. (Foundational methodology for steroid-BSA conjugation).

Sources

- 1. Progesterone 3-oxime - Wikipedia [en.wikipedia.org]

- 2. CN102504002A - Progesterone artificial antigen, preparation method for same and application thereof - Google Patents [patents.google.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. usbio.net [usbio.net]

- 5. Comparison of different antibody-conjugate derivatives for the development of a sensitive and specific progesterone assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Enhancing Aqueous Stability and Bioavailability of Progesterone via Oxime Derivatization: A Technical Guide

Executive Summary & Biopharmaceutical Context

Progesterone (PROG) is a critical endogenous steroid hormone utilized extensively in hormone replacement therapy and neuroprotection. However, its clinical utility is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II status—characterized by high permeability but exceptionally low aqueous solubility (~5.46 mg/L at room temperature)[1]. This poor solubility necessitates lipid-based formulations or painful intramuscular injections and results in rapid metabolic clearance.

To circumvent these limitations, drug development professionals frequently employ prodrug strategies, specifically the synthesis of progesterone oxime derivatives such as Progesterone 3-(O-carboxymethyl)oxime (P4-3-CMO) and various C-20 oxime conjugates. By introducing an ionizable or highly polar moiety via an oxime linkage, aqueous solubility can be increased by several orders of magnitude[2]. However, this modification introduces a new variable: the hydrolytic stability of the oxime bond in aqueous media.

This whitepaper provides an in-depth mechanistic analysis of the stability of progesterone oxime derivatives in aqueous solutions, detailing the structural rationale, degradation pathways, and self-validating experimental protocols required to accurately quantify their kinetic stability.

Structural Rationale and Stability Mechanics

The Oxime Advantage

The derivatization of the C-3 or C-20 ketones of progesterone into oximes (

pH-Dependent Hydrolysis (The Causality of Degradation)

The primary vulnerability of oxime derivatives in aqueous solution is the reversible, acid- or base-catalyzed hydrolysis of the imine-like

-

Neutral to Slightly Alkaline Media (pH 7.0 - 7.4): In physiological buffers like Phosphate Buffered Saline (PBS), oxime esters (e.g., C-20 valine conjugates) undergo general base-catalyzed hydrolysis. The buffer components actively assist in the nucleophilic attack of water on the electrophilic carbon, leading to a relatively rapid degradation back to the parent progesterone[3].

-

Slightly Acidic Media (pH < 5.0): At a lower pH, the concentration of hydroxide ions is negligible, and the oxime nitrogen is not sufficiently protonated to activate the carbon toward weak nucleophiles. Consequently, these derivatives enter a "stability valley." For example, C-20 oxime conjugates that exhibit a half-life of ~11.4 hours at pH 7.0 are reported to be indefinitely stable at pH < 5.0[3]. Furthermore, recent studies on rotamer-controlled self-immolative oxime prodrugs demonstrate stability exceeding 7 days in pH 5.0 acetate buffer[4].

Fig 1. Base-catalyzed hydrolysis pathway of progesterone oxime derivatives in aqueous solutions.

Formulation Strategies to Enhance Aqueous Stability

When formulating progesterone oximes for sustained aqueous stability (e.g., for liquid injectables or oral solutions), controlling the microenvironment is paramount.

-

Buffer Selection: Avoiding phosphate buffers is critical, as phosphate acts as a bifunctional catalyst for oxime hydrolysis. Acetate or citrate buffers adjusted to pH 4.5–5.5 are preferred to maximize shelf-life[4].

-

Macrocyclic Encapsulation: The use of cyclodextrins, particularly Carboxymethyl-

-cyclodextrin (CM-

Quantitative Data Summary

The following table synthesizes the physicochemical and stability parameters of native progesterone versus its key oxime derivatives, highlighting the inverse relationship between physiological pH exposure and chemical stability.

| Compound | Baseline Aqueous Solubility | Stability (Half-life) at pH 7.4 | Stability at pH 5.0 | Primary Degradation Route |

| Progesterone (PROG) | ~5.46 mg/L[1] | Stable (but insoluble) | Stable (but insoluble) | N/A |

| P4-3-CMO (Potassium Salt) | > 1 mol/L[2] | > 795 mins (in vitro)[2] | Indefinitely Stable | Base-catalyzed hydrolysis |

| C-20 Oxime Valine Conjugate | 146 μM[3] | 11.4 hours[3] | Indefinitely Stable[3] | Buffer-assisted hydrolysis |

| Self-Immolative Oxime Prodrugs | > 10 mg/mL[4] | Rapid (Minutes to Hours)[4] | > 7 Days[4] | Cyclization / Hydrolysis |

Experimental Methodology: Self-Validating Kinetic Stability Assay

To accurately measure the kinetic stability of progesterone oxime derivatives, the analytical protocol must not inadvertently cause degradation. The following step-by-step LC-MS/MS workflow utilizes an acidic quenching mechanism to create a self-validating system; by immediately dropping the pH of the aliquot, the hydrolysis is halted, ensuring the autosampler does not introduce artifactual degradation[4].

Protocol: LC-MS/MS Stability Profiling of Progesterone Oximes

Phase 1: Media Preparation & Initiation

-

Prepare two distinct aqueous environments: 50 mM Acetate Buffer (pH 5.0) and 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Rationale: This isolates the variable of pH and buffer-catalysis.

-

Pre-warm the media to 37°C in a shaking incubator.

-

Spike the progesterone oxime derivative (from a 10 mM DMSO stock) into the pre-warmed media to achieve a final concentration of 10 μM (ensure DMSO

1% v/v to prevent co-solvent artifacts).

Phase 2: Sampling and Acidic Quenching (Critical Step)

4. At designated time points (

- Causality: The acetonitrile precipitates any proteins (if testing in plasma), while the formic acid drops the micro-pH to < 4.0. As established, oximes are indefinitely stable at this acidic pH, effectively "freezing" the degradation profile for accurate downstream analysis[4],[3].

Phase 3: LC-MS/MS Quantification 6. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. 7. Transfer the supernatant to autosampler vials. 8. Analyze via LC-MS/MS utilizing a C18 column, monitoring the MRM transitions for both the intact oxime prodrug and the parent progesterone to ensure mass balance.

Fig 2. Workflow for the synthesis and kinetic stability evaluation of progesterone oxime derivatives.

Conclusion

The derivatization of progesterone into oxime conjugates represents a highly effective methodology for overcoming the inherent aqueous insolubility of the parent steroid. However, the success of these formulations hinges entirely on understanding the hydrolytic vulnerabilities of the oxime bond. By formulating in slightly acidic, non-phosphate buffers (pH ~5.0) and utilizing macrocyclic encapsulators like CM-

References

- Progesterone carboxymethyloxime - Wikipedia Source: Wikipedia URL

- A New Approach for Improving the Water Solubility of Progesterone by Encapsulation with Carboxymethyl- -CD Source: Organic Chemistry Research URL

- Rotamer-Controlled Self-Immolative Linkers Enable Tunable Release of Neurosteroid Oxime Prodrugs Source: ACS Medicinal Chemistry Letters URL

- US11274118B2 - Progesterone analogs and uses related thereto Source: Google Patents URL

- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids Source: MDPI / Pharmaceutics URL

Sources

- 1. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids [mdpi.com]

- 2. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]

- 3. US11274118B2 - Progesterone analogs and uses related thereto - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemres.org [orgchemres.org]

Technical Whitepaper: Physicochemical Profiling of Progesterone 3-CMO

[1]

Executive Summary

Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) is the critical hapten derivative used to generate high-specificity antibodies against progesterone.[1] By modifying the C3 ketone position, this molecule preserves the structural integrity of the D-ring and the C20 ketone, which are essential for distinguishing progesterone from corticosteroids and other pregnane derivatives.[1] This guide details the molecular metrics, acid-base dissociation behaviors, and bioconjugation protocols required for assay development.

Part 1: Chemical Identity & Molecular Metrics[2][3]

Fundamental Parameters[1]

Structural Analysis

The molecule is synthesized by the condensation of progesterone with (aminooxy)acetic acid (carboxymethoxylamine).[1] This reaction converts the

Key Structural Features:

-

Steroid Nucleus: The hydrophobic pregn-4-ene core remains intact.[1]

-

Linker Arm: The

moiety extends from C3.[1] This "linker" provides the necessary spatial separation between the steroid hapten and the carrier protein (e.g., BSA, KLH) to prevent steric hindrance during antibody recognition.[1] -

Functional Group: The terminal carboxylic acid is the sole site for chemical activation (conjugation).

Figure 1: Synthesis pathway of Progesterone 3-CMO via oxime formation.[1][5]

Part 2: Acid-Base Dissociation (pKa) & Solubility[1]

pKa Determination

The ionizable group in Progesterone 3-CMO is the carboxylic acid on the carboxymethyloxime tail.[1]

-

Functional Group:

-oxy carboxylic acid ( -

Estimated pKa: 3.6 ± 0.2

-

Mechanistic Insight: Standard aliphatic carboxylic acids (e.g., acetic acid) have a pKa of ~4.76. In Progesterone 3-CMO, the ether oxygen atom at the

-position exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion (

Solubility Profile

Progesterone 3-CMO exhibits amphiphilic properties but remains dominated by the hydrophobic steroid backbone.[1]

| Solvent | Solubility | Notes |

| Water (pH < 7) | Insoluble | The protonated acid form is highly hydrophobic.[1] |

| PBS (pH 7.4) | Low/Sparingly | Soluble as a salt (carboxylate anion), but may require co-solvent.[1] |

| Chloroform | High (~50 mg/mL) | Preferred solvent for initial handling or storage. |

| DMSO / DMF | High | Ideal for bioconjugation reactions (compatible with water). |

| Ethanol | Soluble | Useful for stock solutions. |

Critical Handling Note: Do not attempt to dissolve the powder directly in neutral aqueous buffer. Dissolve in a minimal volume of DMSO or DMF first, then add dropwise to the aqueous buffer while stirring.

Part 3: Bioconjugation Chemistry

To utilize Progesterone 3-CMO in immunoassays (ELISA, LFIA), it must be conjugated to a carrier protein (BSA for immunogen, HRP/ALP for tracer).[1] The low molecular weight (387.51 Da) means it is not immunogenic on its own.[1]

The EDC/NHS Activation Pathway

The most robust method utilizes Carbodiimide chemistry to create a stable amide bond between the carboxylic acid of the hapten and the lysine amines of the protein.

Figure 2: Two-step EDC/NHS coupling strategy for Progesterone 3-CMO.[1]

Part 4: Experimental Protocols

Solubilization Protocol (Self-Validating)

-

Objective: Prepare a 10 mg/mL stock solution.

-

Reagents: Anhydrous DMSO (Dimethyl sulfoxide).

-

Weigh 10 mg of Progesterone 3-CMO.[1]

-

Add 1.0 mL of Anhydrous DMSO.

-

Vortex for 30 seconds. Solution should be clear and colorless.

-

Validation: If cloudy, sonicate for 1 minute. If still cloudy, check water content of DMSO.

-

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

Conjugation to BSA (Immunogen Preparation)[1]

-

Molar Ratio Target: 30:1 (Hapten:BSA) to ensure high immunogenicity.

-

Buffer A: 0.1 M MES, 0.9% NaCl, pH 4.7.

-

Buffer B: 0.1 M PBS, pH 7.2.

Step-by-Step:

-

Activation:

-

Coupling:

-

Dissolve 10 mg BSA in 1 mL Buffer B.

-

Add the activated hapten mixture dropwise to the BSA solution while vortexing gently.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Purification (Critical):

-

Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove unreacted hapten and urea byproducts.

-

Alternative: Use a Desalting Column (MWCO 7 kDa).[1]

-

UV-Vis Characterization[1]

-

Progesterone Base Peak: 240 nm (

).[1] -

3-CMO Shift: The oxime modification typically shifts the

slightly (245-255 nm).[1] -

Quantification: Measure absorbance of the purified conjugate at 250 nm and 280 nm (protein). Use the molar extinction coefficients to calculate the Hapten Density (Epitope Density).

References

Sources

- 1. Progesterone 3-(O-carboxymethyl)oxime | LGC Standards [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Progesterone carboxymethyloxime - Wikipedia [en.wikipedia.org]

- 5. testosterone (Z)-3-(O-carboxymethyl)oxime | C21H31NO4 | CID 13059495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective 3-(O-carboxymethyl)oxime formation in steroidal 3,20-diones for hapten immunospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Covalent Conjugation of Progesterone 3-CMO to Bovine Serum Albumin (BSA) using EDC/NHS Chemistry

Abstract

This comprehensive technical guide provides a detailed protocol for the covalent conjugation of Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) to Bovine Serum Albumin (BSA) utilizing the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the development of immunoassays, antibody production, and other applications requiring the display of the progesterone hapten on a carrier protein. The protocol herein is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, key reaction parameters, and methods for characterization of the final conjugate.

Introduction: The Significance of Progesterone-BSA Conjugates

Progesterone, a key steroid hormone, plays a pivotal role in the reproductive cycle and pregnancy. Due to its small molecular size, progesterone itself is not immunogenic. To elicit an immune response and generate specific antibodies for use in immunoassays such as ELISA, it must be covalently linked to a larger carrier protein.[1] Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its high solubility, stability, and abundance of primary amine groups available for conjugation.

Progesterone 3-(O-carboxymethyl)oxime (Progesterone 3-CMO) is a derivative of progesterone that incorporates a terminal carboxyl group, making it amenable to standard crosslinking chemistries.[1][2][3] The conjugation of Progesterone 3-CMO to BSA via the formation of a stable amide bond creates an immunogen that effectively presents the progesterone molecule to the immune system, facilitating the production of high-affinity antibodies for sensitive and specific progesterone assays.[1]

Principles of the EDC/NHS Coupling Chemistry

The conjugation of Progesterone 3-CMO to BSA is achieved through a "zero-length" crosslinking reaction mediated by EDC and NHS.[4][5] This two-step process is highly efficient and allows for the formation of a stable amide bond between the carboxyl group of Progesterone 3-CMO and the primary amine groups (from lysine residues and the N-terminus) on BSA.[4][5]

Step 1: Activation of the Carboxyl Group

EDC activates the carboxyl group of Progesterone 3-CMO, forming a highly reactive but unstable O-acylisourea intermediate.[4][5] This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][6]

Step 2: Formation of a Semi-Stable NHS Ester and Amide Bond Formation

The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions.[4][5] To enhance the efficiency and stability of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4][7] This NHS ester is less prone to hydrolysis and can react with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS.[4][6] The use of a two-step protocol, where the activation and conjugation steps are performed at their respective optimal pHs, is highly recommended.[6]

Figure 1: Mechanism of EDC/NHS mediated conjugation.

Materials and Reagents

| Reagent/Material | Specifications |

| Progesterone 3-(O-carboxymethyl)oxime | Purity ≥98% |

| Bovine Serum Albumin (BSA) | Lyophilized powder, fatty acid-free |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Biology Grade, store at -20°C desiccated |

| NHS (N-hydroxysuccinimide) | Molecular Biology Grade, store at -20°C desiccated |

| MES (2-(N-morpholino)ethanesulfonic acid) | Buffer, for activation step |

| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4, for conjugation and dialysis |

| Borate Buffer | 0.2 M, pH 8.7 (optional conjugation buffer) |

| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Anhydrous, for dissolving Progesterone 3-CMO |

| Hydroxylamine | For quenching the reaction |

| Dialysis Tubing | MWCO 10-14 kDa |

| Magnetic Stirrer and Stir Bars | |

| pH Meter | |

| UV-Vis Spectrophotometer | |

| Centrifuge |

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 10 mg of BSA. Optimization may be required for different scales.

Preparation of Reagents

-

BSA Solution (10 mg/mL): Dissolve 10 mg of BSA in 1 mL of 0.1 M MES buffer, pH 6.0. Mix gently to avoid foaming.

-

Progesterone 3-CMO Solution (10 mg/mL): Dissolve 5 mg of Progesterone 3-CMO in 0.5 mL of DMF or DMSO. Note: Progesterone 3-CMO is hydrophobic and requires an organic solvent for initial dissolution.

-

EDC Solution (10 mg/mL): Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water. EDC is moisture-sensitive and should be used promptly.[6][8]

-

NHS Solution (10 mg/mL): Immediately before use, dissolve 10 mg of NHS in 1 mL of ultrapure water. NHS is also sensitive to moisture.[6][8]

-

Activation Buffer: 0.1 M MES, pH 6.0.

-

Conjugation Buffer: 0.1 M PBS, pH 7.4.

-

Quenching Solution: 1 M Hydroxylamine in PBS, pH 7.4.

-

Dialysis Buffer: 0.1 M PBS, pH 7.4.

Two-Step Conjugation Procedure

Figure 2: Experimental workflow for progesterone-BSA conjugation.

Step 1: Activation of Progesterone 3-CMO

-

To the 0.5 mL of Progesterone 3-CMO solution, add 0.2 mL of the freshly prepared EDC solution and 0.2 mL of the freshly prepared NHS solution. This corresponds to a molar excess of EDC and NHS over Progesterone 3-CMO. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS are good starting points.[9][10]

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[8] This allows for the efficient formation of the amine-reactive NHS ester.

Step 2: Conjugation to BSA

-

Slowly add the activated Progesterone 3-CMO solution dropwise to the 1 mL of BSA solution while gently stirring.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using a small amount of 0.1 M phosphate buffer if necessary. The reaction of the NHS ester with primary amines is most efficient at this pH range.[4][6]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

Step 3: Quenching the Reaction

-

To terminate the reaction and deactivate any unreacted NHS esters, add the quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM).[6]

-

Incubate for 15-30 minutes at room temperature.[6]

Purification of the Conjugate

Purification is crucial to remove unreacted Progesterone 3-CMO, EDC/NHS byproducts, and quenching reagents. Dialysis is a highly effective method for this purpose.[11][12][13]

-

Transfer the reaction mixture to a dialysis bag with a molecular weight cut-off (MWCO) of 10-14 kDa.[10] The MWCO should be significantly smaller than the molecular weight of BSA (~66.5 kDa) to retain the conjugate while allowing small molecules to diffuse out.[11]

-

Dialyze against 1 L of PBS (pH 7.4) at 4°C.

-

Change the dialysis buffer at least 3-4 times over a period of 48 hours to ensure complete removal of contaminants.

-

After dialysis, recover the purified Progesterone-BSA conjugate from the dialysis bag.

-

Measure the final volume and store the conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[14]

Characterization of the Progesterone-BSA Conjugate

It is essential to characterize the conjugate to determine the molar incorporation ratio (moles of progesterone per mole of BSA).

UV-Vis Spectroscopy

A common method for estimating the degree of conjugation is through UV-Vis spectroscopy.[15] This method relies on the different absorbance maxima of the protein and the hapten.

-

Measure the UV-Vis spectrum of the purified Progesterone-BSA conjugate from 240 nm to 400 nm.

-

BSA has a characteristic absorbance maximum at 280 nm. Progesterone has a maximum absorbance around 240-250 nm. The conjugation will result in an increased absorbance in the 240-250 nm region relative to the 280 nm peak.

-

The molar incorporation ratio can be estimated using the Beer-Lambert law, by measuring the absorbance at 280 nm (for protein concentration) and at the absorbance maximum of Progesterone 3-CMO. A standard curve for Progesterone 3-CMO is required for accurate quantification.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide a more direct measurement of the conjugation ratio.[16]

-

Acquire the mass spectrum of the unconjugated BSA and the Progesterone-BSA conjugate.

-

The increase in the molecular weight of the conjugate compared to the native BSA corresponds to the mass of the incorporated progesterone molecules.[16]

-

The average number of progesterone molecules per BSA molecule can be calculated from the shift in the mass peak.

| Characterization Method | Principle | Expected Outcome |

| UV-Vis Spectroscopy | Differential absorbance of BSA (280 nm) and Progesterone 3-CMO (~240-250 nm). | Increased absorbance ratio (A250/A280) for the conjugate compared to unconjugated BSA. |

| MALDI-TOF MS | Measures the mass-to-charge ratio of molecules. | A shift to a higher molecular weight for the conjugate compared to unconjugated BSA, indicating successful conjugation. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis.[9] - Incorrect pH for activation or conjugation steps. - Insufficient molar excess of EDC/NHS. - Presence of competing nucleophiles (e.g., Tris, glycine) in buffers. | - Use fresh, high-quality EDC and NHS; allow to warm to room temperature before opening. - Verify the pH of MES (4.5-6.0) and PBS (7.0-8.5) buffers.[6] - Optimize the molar ratio of EDC/NHS to Progesterone 3-CMO. - Use non-amine, non-carboxylate buffers like MES and PBS.[6] |

| Precipitation of Conjugate | - High concentration of EDC.[6] - Aggregation of BSA due to pH changes or addition of organic solvent.[6] - Loss of stabilizing carboxylate groups during the reaction.[17] | - Reduce the concentration of EDC used.[6] - Add the activated hapten solution slowly and with constant stirring. Ensure the final concentration of organic solvent is low. - Perform a buffer exchange for the protein to ensure it is in a stabilizing buffer before conjugation. |

| Unconjugated Hapten Present After Purification | - Inefficient dialysis. - Incorrect MWCO of the dialysis membrane.[10] | - Increase the duration of dialysis and the frequency of buffer changes. - Ensure the dialysis membrane MWCO is appropriate (10-14 kDa).[10] |

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the conjugation of Progesterone 3-CMO to BSA using EDC/NHS chemistry. By understanding the principles behind each step and carefully controlling the reaction parameters, researchers can successfully synthesize high-quality progesterone-BSA conjugates suitable for a wide range of applications in immunology and drug development. The characterization and troubleshooting guidelines provided will further aid in the optimization and validation of the conjugation process.

References

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved from [Link]

-

Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Molecular Sciences. Retrieved from [Link]

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? - ResearchGate. (2017, March 1). Retrieved from [Link]

-

Progesterone carboxymethyloxime - Wikipedia. (n.d.). Retrieved from [Link]

-

Protein Purification Methods - Phenomenex. (2025, October 15). Retrieved from [Link]

-

Preparation of conjugates of progesterone with bovine serum albumin in the reversed micellar medium - PubMed. (n.d.). Retrieved from [Link]

-

Protein Purification Methods. (n.d.). Retrieved from [Link]

-

Organic Chemistry - EDC Coupling Mechanism - YouTube. (2021, February 8). Retrieved from [Link]

-

What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate. (2015, August 9). Retrieved from [Link]

-

Establishing a Method for Modulating Progesterone Using a Nanoparticle-Based System. (n.d.). Retrieved from [Link]

-

Preparation of conjugates of progesterone with bovine serum albumin in the reversed micellar medium - Research Solutions Pages. (n.d.). Retrieved from [Link]

-

A Simple Outline of Methods for Protein Isolation and Purification - PMC - NIH. (n.d.). Retrieved from [Link]

-

3.3: Protein Purification - Biology LibreTexts. (2026, January 19). Retrieved from [Link]

-

Progesterone-3-CMO [BSA] (DAGPY197) - Creative Diagnostics. (n.d.). Retrieved from [Link]

- CN102504002A - Progesterone artificial antigen, preparation method for same and application thereof - Google Patents. (n.d.).

-

Datasheet: 7720-0750 Product Details - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

-

BSA-Peptide Conjugation Kit (CM52402x1 and CM52402x3) User Reference Guide - Interchim. (n.d.). Retrieved from [Link]

-

CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC EVALUATION OF PROGESTERONE AND ESTROGEN - Update Publishing House. (n.d.). Retrieved from [Link]

-

Progesterone-3-CMO-BSA Antigen - Medix Biochemica. (n.d.). Retrieved from [Link]

-

Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC. (2024, February 20). Retrieved from [Link]

-

Bovine Serum Albumin Bioconjugation with FITC - Science and Education Publishing. (n.d.). Retrieved from [Link]

-

Characterization of protein−photosensitizer conjugates. (a) UV−vis... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Progesterone 3-(O-carboxymethyl)oxime | CAS 50909-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. usbio.net [usbio.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]

- 12. Protein Purification Methods | Phenomenex [phenomenex.com]

- 13. Protein Purification Methods [comis.med.uvm.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Bovine Serum Albumin Bioconjugation with FITC [pubs.sciepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Coating microtiter plates with Progesterone 3-CMO-BSA conjugate

Application Note: High-Fidelity Coating of Microtiter Plates with Progesterone 3-CMO-BSA Conjugate

Abstract & Scope

This technical guide details the methodology for immobilizing Progesterone-3-O-carboxymethyloxime-bovine serum albumin (Progesterone-3-CMO-BSA) onto polystyrene microtiter plates. This process is the foundational step for developing sensitive competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for measuring progesterone in plasma, serum, or saliva.

Unlike large protein antigens, progesterone (MW ~314 Da) is a hapten. It cannot passively adsorb to polystyrene effectively on its own. It requires conjugation to a carrier protein (BSA). The specific "3-CMO" linker chemistry attaches the steroid at the C3 position, exposing the D-ring (C20/C21 side chain) to the antibody. This orientation is critical for ensuring specificity against metabolic analogues.

Mechanism of Action: Passive Adsorption

The coating process relies on passive adsorption , primarily driven by hydrophobic interactions (Van der Waals forces) between the hydrophobic regions of the BSA carrier and the polystyrene surface.

-

The pH Factor: We utilize a Carbonate-Bicarbonate buffer at pH 9.6 .

-

Why? The isoelectric point (pI) of BSA is ~4.7. At pH 9.6, the protein is negatively charged. More importantly, this high pH causes a slight conformational change ("opening") of the BSA structure, exposing internal hydrophobic pockets that facilitate stronger binding to the plastic without denaturing the hapten (progesterone) .

-

-

The "Edge Effect": Evaporation rates differ between outer and inner wells, causing temperature and concentration gradients. This protocol includes thermal equilibration steps to mitigate this.

Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Microtiter Plate | 96-well, Polystyrene, High-Binding (e.g., MaxiSorp) | Hydrophilic/hydrophobic surface optimized for protein binding. |

| Coating Antigen | Progesterone-3-CMO-BSA | The capture target. Ratio of steroid:BSA is typically 30:1. |

| Coating Buffer | 50mM Carbonate-Bicarbonate, pH 9.6 | Facilitates hydrophobic binding. |

| Blocking Buffer | 1% Casein in PBS (pH 7.4) | Critical: Avoids BSA if the primary Ab has anti-BSA cross-reactivity. |

| Wash Buffer | PBS + 0.05% Tween-20 (PBST) | Removes unbound reagents. |

| Stabilizer | 2% Sucrose or Trehalose (optional) | Preserves protein structure during drying/storage. |

Step-by-Step Coating Protocol

Phase A: Preparation

-

Reconstitute Conjugate: Dissolve lyophilized Progesterone-3-CMO-BSA in PBS to a stock concentration of 1.0 mg/mL. Aliquot and store at -20°C to avoid freeze-thaw cycles.

-

Prepare Coating Solution: Dilute the stock into Coating Buffer (pH 9.6) .

-

Starting Point: 1.0 µg/mL is standard. (See Section 5 for optimization).

-

Calculation: For one 96-well plate (10 mL needed), add 10 µL of stock to 9.99 mL Coating Buffer.

-

Phase B: Immobilization

-

Dispense: Add 100 µL/well of the Coating Solution using a multi-channel pipette.

-

Incubate: Cover with an adhesive plate sealer.[1]

-

Standard: Incubate overnight (16–18 hours) at 4°C.

-

Rapid (Alternative): 2 hours at 37°C (Risk: Higher variability due to evaporation/edge effects).

-

-

Wash: Aspirate contents. Wash 3 times with 300 µL/well of Wash Buffer (PBST). Blot plate on paper towels to remove residual liquid.[2][3]

Phase C: Blocking (The "High Background" Killer)

Expert Note: If your primary antibody was raised in rabbits against Progesterone-BSA, it likely contains antibodies against BSA. Coating with Prog-BSA and blocking with BSA will result in massive background signal.

-

Action: Use Casein or Gelatin as the blocking agent.[4]

-

Block: Add 200 µL/well of Blocking Buffer (e.g., 1% Casein in PBS).

-

Incubate: 2 hours at Room Temperature (RT) or 24 hours at 4°C.

-

Final Wash: Wash 3 times with PBST.

Phase D: Stabilization & Storage

-